molecular formula C18H18F2N4O3S B2610994 2-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine CAS No. 2415512-86-4

2-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine

Cat. No.: B2610994
CAS No.: 2415512-86-4
M. Wt: 408.42
InChI Key: MDDFHFZAWSIPAB-UHFFFAOYSA-N
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Description

2-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research. The structure of this compound includes a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O3S/c19-18(20)28(26,27)15-4-2-1-3-14(15)17(25)24-10-12-8-23(9-13(12)11-24)16-7-21-5-6-22-16/h1-7,12-13,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDFHFZAWSIPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves several steps. One common method includes the formation of a domino imine, followed by intramolecular annulation, and then a Ugi-azide reaction . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

2-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable compound for drug discovery and development. In the industry, it may be used in the production of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and growth. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine include other pyrrolopyrazine derivatives. These compounds also exhibit a wide range of biological activities, but their specific properties and activities can differ. For example, pyrrolo[1,2-a]pyrazine derivatives are known for their antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The unique structure of this compound, with its difluoromethanesulfonylbenzoyl group, contributes to its distinct biological activities and makes it a valuable compound for research and development.

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